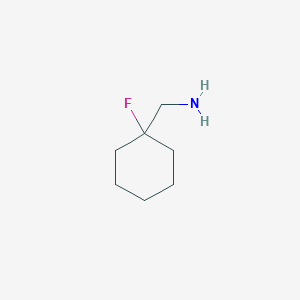
(1-Fluorocyclohexyl)methanamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1-fluorocyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-7(6-9)4-2-1-3-5-7/h1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATBWVUULWNXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(1-Fluorocyclohexyl)methanamine, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which influences its interaction with biological targets. The compound's structure can enhance lipophilicity and alter its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
Enzyme Interactions
Research indicates that this compound acts as an inhibitor of specific enzymes. For instance, it has been shown to inhibit isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in various organisms. This inhibition can lead to significant biological effects, particularly in pathogenic organisms where this enzyme plays a vital role in their survival and replication .
Cellular Effects
The compound has demonstrated the ability to modulate cell signaling pathways. It influences gene expression and cellular metabolism by affecting key metabolic enzymes. For example, it can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production within cells.
Molecular Mechanisms
The primary mechanism through which this compound exerts its biological effects involves binding to specific proteins and enzymes. This binding can occur at active sites or allosteric sites, leading to changes in enzyme activity and subsequent cellular responses. The compound's fluorine atom may enhance its binding affinity and specificity for these targets.
Dosage Effects and Toxicity
Studies have shown that the effects of this compound are dose-dependent. At lower concentrations, the compound may exhibit minimal adverse effects; however, higher doses can lead to significant toxicity. Research has established threshold levels necessary for observable biological effects, emphasizing the importance of dosage in therapeutic applications.
Inhibition Studies
A notable case study involved the evaluation of this compound as an inhibitor of IleRS in Plasmodium falciparum, the causative agent of malaria. The compound exhibited nanomolar potency against this target, suggesting potential as an anti-malarial agent .
Metabolic Pathway Analysis
Another study explored the impact of this compound on metabolic pathways in mammalian cells. It was found to significantly alter the levels of key metabolites involved in energy production, indicating its potential role as a metabolic modulator.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


